2-Pyridin-2-yl-cyclohexanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-yl-cyclohexanone oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbon-nitrogen double bond
Mechanism of Action
Target of Action
Related compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
Oximes, in general, are known to form through an essentially irreversible process as the adduct dehydrates . This reaction can take place in the presence of aldehydes and ketones .
Biochemical Pathways
Related compounds have shown potential effects on suppressing the production of collagen in vitro .
Result of Action
Related compounds have shown potential anti-fibrotic activities .
Action Environment
A related study suggests that the synthesis of similar compounds can be achieved under ambient conditions using oxygen, ammonium bicarbonate, and cyclohexanone .
Biochemical Analysis
Biochemical Properties
2-Pyridin-2-yl-cyclohexanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine, which facilitates the conversion of aldehydes and ketones into oximes . The interaction between this compound and hydroxylamine is crucial for the formation of stable oxime compounds, which are essential intermediates in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of collagen in hepatic stellate cells, thereby exhibiting anti-fibrotic properties . Additionally, this compound can impact the activity of enzymes involved in cellular metabolism, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition results in reduced collagen production, which is beneficial in conditions such as fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-fibrotic activity, without significant toxicity. At higher doses, adverse effects such as enzyme inhibition and cellular toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized through pathways involving hydroxylamine and other nucleophilic agents, leading to the formation of various metabolites . These metabolic processes are essential for the compound’s biochemical activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The classical method for synthesizing 2-Pyridin-2-yl-cyclohexanone oxime involves the reaction of 2-Pyridin-2-yl-cyclohexanone with hydroxylamine. This reaction typically occurs in the presence of a solvent such as methanol or ethanol and may require an acid or base catalyst to proceed efficiently . The general reaction scheme is as follows:
2-Pyridin-2-yl-cyclohexanone+NH2OH→2-Pyridin-2-yl-cyclohexanone oxime
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-cyclohexanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
2-Pyridin-2-yl-cyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-yl-pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Pyridine oximes: A broader class of compounds that includes various oxime derivatives of pyridine.
Uniqueness
2-Pyridin-2-yl-cyclohexanone oxime is unique due to its specific structure, which combines a cyclohexanone moiety with a pyridine ring and an oxime group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
3297-68-5 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(NE)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11+ |
InChI Key |
GVMAYKQRHPICEB-ACCUITESSA-N |
Isomeric SMILES |
C1CC/C(=N\O)/C(C1)C2=CC=CC=N2 |
SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.